(23S)-23,25,26-trihydroxycalciol

Description

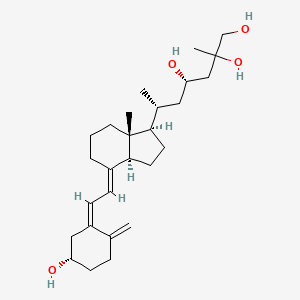

Structure

3D Structure

Properties

Molecular Formula |

C27H44O4 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol |

InChI |

InChI=1S/C27H44O4/c1-18-7-10-22(29)15-21(18)9-8-20-6-5-13-27(4)24(11-12-25(20)27)19(2)14-23(30)16-26(3,31)17-28/h8-9,19,22-25,28-31H,1,5-7,10-17H2,2-4H3/b20-8+,21-9-/t19-,22+,23+,24-,25+,26?,27-/m1/s1 |

InChI Key |

GDIBDBUYVICGLY-VVFBGWIOSA-N |

Isomeric SMILES |

C[C@H](C[C@@H](CC(C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(CC(CC(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 23s 23,25,26 Trihydroxycalciol

Enzymatic Hydroxylation Pathways Leading to its Formation

The introduction of hydroxyl groups at positions C23, C25, and C26 is a carefully orchestrated process mediated by specific enzymes, primarily from the cytochrome P450 superfamily.

The principal enzyme responsible for the catabolism of vitamin D metabolites is CYP24A1 , also known as 25-hydroxyvitamin D3-24-hydroxylase. nih.govnih.gov This mitochondrial enzyme exhibits broad substrate specificity and is capable of hydroxylating the vitamin D side chain at multiple positions, including C23 and C24. nih.gov The expression of CYP24A1 is tightly regulated and induced by 1,25-dihydroxyvitamin D3, creating a negative feedback loop to prevent excessive hormonal activity. researchgate.net

While CYP24A1 is the primary catalyst for C23 hydroxylation, another cytochrome P450 enzyme, CYP3A4 , also participates in vitamin D metabolism. researchgate.net Found predominantly in the liver and intestine, CYP3A4 can hydroxylate 1α,25-dihydroxyvitamin D3 at the C23 and C24 positions. researchgate.net However, research suggests that CYP24A1 is the key enzyme for the initial steps leading to (23S)-23,25,26-trihydroxycalciol formation, while CYP3A4 may play a more significant role in the subsequent conversion of this metabolite. nih.gov

Table 1: Key Cytochrome P450 Enzymes in (23S)-23,25,26-trihydroxycalciol Metabolism

| Enzyme | Primary Location | Key Function in Pathway |

|---|---|---|

| CYP24A1 | Kidney, intestine, and other target tissues | Catalyzes the initial and sequential hydroxylations at C23 and C26 of vitamin D precursors. nih.govnih.gov |

| CYP3A4 | Liver, intestine | Contributes to vitamin D hydroxylation and may be involved in the further metabolism of trihydroxy metabolites. researchgate.netnih.gov |

(23S)-23,25,26-trihydroxycalciol is not synthesized directly but arises from the metabolic conversion of key vitamin D compounds. The two primary precursors are:

25-hydroxyvitamin D3 (Calcifediol) : The major circulating form of vitamin D, which serves as a substrate for further hydroxylation. nih.gov

1,25-dihydroxyvitamin D3 (Calcitriol) : The hormonally active form of vitamin D, which is a potent inducer and substrate for CYP24A1-mediated catabolism. nih.govnih.gov

Studies have shown that both calcifediol (B1668214) and calcitriol (B1668218) can be converted into a cascade of hydroxylated products, including the pathway that leads to (23S)-23,25,26-trihydroxycalciol. nih.govnih.gov

The formation of (23S)-23,25,26-trihydroxycalciol follows a defined sequence of hydroxylation events with specific stereochemistry. Research has demonstrated that C23 hydroxylation is a critical and often rate-limiting step that precedes C26 hydroxylation in the pathway leading to the formation of the 26,23-lactone metabolite. nih.gov

The initial step involves the CYP24A1-mediated hydroxylation of 25-hydroxyvitamin D3 to form (23S),25-dihydroxyvitamin D3 . nih.gov This metabolite is then further hydroxylated at the C26 position, also by CYP24A1, to yield (23S),25,26-trihydroxyvitamin D3 . nih.gov The stereochemistry at the C23 position is predominantly the 'S' configuration, as determined by chromatographic separation of the R and S epimers. nih.gov

Table 2: Sequential Biosynthesis of (23S)-23,25,26-trihydroxycalciol

| Precursor | Intermediate Metabolite | Final Product in this Pathway | Enzyme |

|---|---|---|---|

| 25-hydroxyvitamin D3 | (23S),25-dihydroxyvitamin D3 | (23S)-23,25,26-trihydroxycalciol | CYP24A1 |

| 1,25-dihydroxyvitamin D3 | (23S)-1,23,25-trihydroxyvitamin D3 | Further hydroxylated metabolites | CYP24A1 |

Further Metabolism and Catabolism of (23S)-23,25,26-trihydroxycalciol

Once formed, (23S)-23,25,26-trihydroxycalciol is not an end-product but is rapidly metabolized further as part of the vitamin D deactivation cascade.

The primary metabolic fate of C23-hydroxylated vitamin D metabolites is the formation of a lactone ring. (23S)-23,25,26-trihydroxycalciol is an efficient precursor to 25-hydroxyvitamin D3-26,23-lactone . researchgate.net This conversion involves the oxidation of the C26-hydroxyl group and subsequent intramolecular esterification. While CYP24A1 is responsible for the preceding hydroxylation steps, other enzymes, potentially including CYP3A4, are thought to be involved in the final lactonization step. nih.gov The formation of this lactone is a key catabolic event that renders the vitamin D molecule biologically inactive. nih.gov There is limited evidence for other major oxidative cleavage products of the side chain for this specific metabolite. The catabolism of vitamin D generally proceeds via either the C24-oxidation pathway leading to calcitroic acid or the C23-oxidation pathway leading to the 26,23-lactone. nih.gov

In addition to oxidative modifications, vitamin D metabolites undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. While direct glucuronidation of (23S)-23,25,26-trihydroxycalciol has not been extensively studied, research on structurally similar analogs provides strong indications of the enzymes involved.

Studies on the precursors of (23S)-23,25,26-trihydroxycalciol have shown that UDP-glucuronosyltransferases (UGTs) , specifically UGT1A3 and UGT1A4 , are the principal catalysts for the glucuronidation of 25-hydroxyvitamin D3 in the human liver. More directly, a study on a hexafluorinated analog of (23S)-1,23,25-trihydroxyvitamin D3 demonstrated that it was specifically and remarkably glucuronidated by UGT1A3 . This finding strongly suggests that (23S)-23,25,26-trihydroxycalciol is also a likely substrate for UGT1A3, leading to the formation of a glucuronide conjugate that can be more readily eliminated from the body.

Tissue and Organ-Specific Metabolic Processing

The transformation of vitamin D metabolites is not a uniform process throughout the body. Instead, specific tissues and organs are equipped with distinct enzymatic machinery, leading to localized metabolic events. The kidney and intestine have been identified as key sites for the metabolism of vitamin D compounds, including the pathways leading to and involving (23S)-23,25,26-trihydroxycalciol.

The kidney, a central hub for vitamin D metabolism, plays a crucial role in the C-24 oxidation pathway, a major catabolic route for both 25-hydroxyvitamin D3 (25(OH)D3) and the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). Research has shown that the enzyme 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1), predominantly expressed in the kidney, initiates this cascade. While the C-24 pathway is a primary focus, the kidney is also a site for other metabolic transformations. For instance, studies using calciferol-deficient chick kidney homogenates have demonstrated the conversion of (23S)-23,25-dihydroxycholecalciferol into (23S)-1,23,25-trihydroxycholecalciferol, highlighting the kidney's capacity for 1α-hydroxylation of 23-hydroxylated metabolites. nih.govnih.gov

The intestine is another critical site for vitamin D metabolism. Intestinal cells isolated from rats treated with 1,25-dihydroxycholecalciferol have been shown to produce (23S)-1,23,25-trihydroxycholecalciferol as a metabolite. nih.govnih.gov This indicates that the intestine actively participates in the metabolic processing of circulating vitamin D compounds.

Furthermore, the liver is a key player in the detoxification and clearance of various metabolites. While direct evidence for the processing of (23S)-23,25,26-trihydroxycalciol in the liver is part of a broader metabolic scheme, the presence of UDP-glucuronosyltransferases (UGTs) in the liver suggests a potential role in the glucuronidation of this trihydroxy-metabolite, a common pathway for increasing water solubility and facilitating excretion. nih.govnih.gov Extrahepatic tissues, including the kidney and gastrointestinal tract, also express UGTs, suggesting that this conjugation reaction can occur at multiple sites. nih.gov

Table 1: Tissue-Specific Metabolic Activity

| Tissue/Organ | Key Metabolic Enzymes | Observed Metabolic Conversion |

| Kidney | CYP24A1, 1α-hydroxylase | Conversion of (23S)-23,25-dihydroxycholecalciferol to (23S)-1,23,25-trihydroxycholecalciferol (in chicks). nih.govnih.gov |

| Intestine | Not specified | Production of (23S)-1,23,25-trihydroxycholecalciferol from 1,25-dihydroxycholecalciferol (in rats). nih.govnih.gov |

| Liver | UDP-glucuronosyltransferases (UGTs) | Potential for glucuronidation of hydroxylated vitamin D metabolites. nih.govnih.gov |

Interspecies Variations in Metabolic Enzymes and Pathways

The metabolic fate of vitamin D compounds, including the formation of (23S)-23,25,26-trihydroxycalciol, is not conserved across different species. These variations are largely attributed to differences in the expression and catalytic activities of key metabolic enzymes, most notably CYP24A1.

Significant species-based differences have been observed in the metabolic pathways catalyzed by CYP24A1 between humans and rats. Human CYP24A1 exhibits a higher propensity for the C-23 oxidation pathway compared to its rat counterpart. nih.govnih.gov This pathway is initiated by hydroxylation at the C-23 position of 1,25-(OH)₂D₃, leading to the formation of 1α,23(S),25-trihydroxyvitamin D₃, a precursor to (23S)-23,25,26-trihydroxycalciol. In contrast, rat CYP24A1 predominantly favors the C-24 oxidation pathway. nih.gov The ratio of C-23 to C-24 pathway initiation by human CYP24A1 is approximately 1:4, whereas in rat CYP24A1, it is about 1:25. nih.gov This suggests that the production of (23S)-23,25,26-trihydroxycalciol is a more prominent metabolic route in humans than in rats.

Studies using CYP24A1 knockout rats have further elucidated the role of this enzyme. In these rats, the conversion of 25(OH)D3 to 23,25,26(OH)₃D₃ via 23,25(OH)₂D₃ is absent, confirming that CYP24A1 is responsible for this metabolic step. nih.govnih.gov Interestingly, these studies also suggest the involvement of other enzymes, such as those from the CYP3A family, in the subsequent metabolism of 23,25,26(OH)₃D₃. nih.govnih.gov

These interspecies differences in enzyme activity have significant implications for the extrapolation of metabolic data from animal models to humans. The higher activity of the C-23 pathway in humans suggests that (23S)-23,25,26-trihydroxycalciol may play a more significant physiological or catabolic role in humans compared to rodents.

Table 2: Interspecies Comparison of Key Metabolic Enzymes

| Enzyme | Species | Key Differences in Activity | Metabolic Consequence |

| CYP24A1 | Human vs. Rat | Human CYP24A1 shows a higher ratio of C-23 to C-24 oxidation compared to rat CYP24A1. nih.govnih.gov | Higher potential for the formation of (23S)-23,25,26-trihydroxycalciol in humans. |

| CYP3A | Rat, Human | Implicated in the metabolism of 23,25,26(OH)₃D₃ in both species. nih.govnih.gov | Further metabolism of (23S)-23,25,26-trihydroxycalciol. |

Molecular Mechanisms of Action and Biological Signaling Pathways

Ligand-Receptor Interactions

The interaction of (23S)-23,25,26-trihydroxycalciol with the vitamin D receptor (VDR) is a critical determinant of its biological activity. The VDR is a nuclear receptor that, upon binding to its ligand, orchestrates the transcription of numerous genes.

(23S)-23,25,26-trihydroxycalciol is recognized as a product of the metabolic deactivation of 1α,25-dihydroxyvitamin D3 (calcitriol). Research indicates that this compound exhibits negligible biological activity in classic vitamin D-responsive systems. Specifically, studies in vitamin D-deficient rat models have shown that (23S)-1,23,25-trihydroxyvitamin D3 (an alternative name for the same compound) demonstrates no activity in stimulating intestinal calcium absorption or bone calcium resorption, even at high doses. nih.gov These biological functions are quintessential VDR-mediated processes, and the absence of a response strongly suggests that (23S)-23,25,26-trihydroxycalciol has a very low affinity for the VDR, rendering it incapable of effectively activating the receptor to initiate a downstream genomic response. C-23 oxidation is considered a key step in the catabolic pathway of calcitriol (B1668218), leading to compounds with reduced or abolished activity. nih.gov

When compared to other hydroxylated forms of vitamin D, (23S)-23,25,26-trihydroxycalciol is significantly less potent. The parent molecule, 1α,25-dihydroxyvitamin D3, is the most potent natural ligand for the VDR and serves as the benchmark for activity. The introduction of a hydroxyl group at the C-23 position, as seen in (23S)-23,25,26-trihydroxycalciol, marks a significant step towards inactivation.

Interactive Data Table: Comparative VDR Affinity of Vitamin D Metabolites

| Compound | Relative VDR Binding Affinity (Compared to 1α,25(OH)₂D₃) | Key Observation | Source |

|---|---|---|---|

| 1α,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% | High-affinity natural ligand | nih.gov |

| (23S)-23,25,26-Trihydroxycalciol | Not Quantified (Implied Very Low) | No biological activity in VDR-mediated assays (calcium transport, bone resorption) | nih.gov |

| 1,23,25-Trihydroxy-24-oxo-vitamin D₃ | 28% | Significantly reduced affinity | nih.gov |

| (23S)-24,24-Difluoro-1α,23,25-trihydroxyvitamin D₃ | ~7-10% | Affinity is 10-14 times lower than calcitriol | nih.gov |

Currently, there are no specific X-ray crystallography or molecular docking studies available in the public domain for the interaction between (23S)-23,25,26-trihydroxycalciol and the VDR ligand-binding domain. However, based on the known structure of the VDR complexed with its natural ligand, 1α,25-dihydroxyvitamin D3, the reduced affinity of the 23-hydroxylated metabolite can be inferred.

In addition to the classical genomic pathway mediated by the nuclear VDR, some vitamin D metabolites can elicit rapid, non-genomic responses. deepdyve.com These actions are thought to be mediated by membrane-associated VDRs or other potential receptors. However, there is currently no scientific evidence to suggest that (23S)-23,25,26-trihydroxycalciol engages in such non-canonical receptor interactions. Its established role as an inactive catabolite of 1α,25-dihydroxyvitamin D3 makes it an unlikely candidate for significant activity through either genomic or non-genomic pathways. nih.gov

Modulation of Gene Expression and Transcriptional Regulation

The primary mechanism by which vitamin D metabolites regulate cellular function is through the modulation of gene expression. This is a direct consequence of the ligand-VDR complex binding to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.

Consistent with its low binding affinity for the VDR, (23S)-23,25,26-trihydroxycalciol is considered to be transcriptionally inactive for key vitamin D target genes. The C-23 hydroxylation pathway, which produces this compound, is a major route for the deactivation of 1α,25-dihydroxyvitamin D3. nih.govnih.gov This metabolic conversion effectively terminates the potent transcriptional activity of calcitriol. For example, the induction of the CYP24A1 gene, which encodes the enzyme responsible for vitamin D catabolism, is one of the most sensitive markers of VDR activation. While 1α,25-dihydroxyvitamin D3 strongly induces CYP24A1 expression, metabolites like (23S)-23,25,26-trihydroxycalciol are not expected to elicit this response due to their inability to activate the VDR. The lack of effect on intestinal calcium transport and bone mineralization further confirms that this compound fails to regulate the expression of genes crucial for these processes, such as TRPV6 and S100G. nih.gov

Analysis of Target Gene Expression Profiles in Model Systems

There is no specific data in the existing scientific literature detailing the analysis of target gene expression profiles in any model system for (23S)-23,25,26-trihydroxycalciol. Studies on the parent compound, 1α,25-dihydroxyvitamin D₃, have demonstrated its profound effect on gene expression by binding to the vitamin D receptor (VDR), which then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes.

For instance, analogs of 1α,25-dihydroxyvitamin D₃ have been shown to increase the messenger RNA (mRNA) levels of osteopontin (B1167477) (OPN) and osteocalcin (B1147995) (OCN) in osteosarcoma cells. nih.gov This regulation is independent of calcium influx, suggesting a direct genomic pathway. nih.gov However, it is crucial to note that such findings cannot be directly extrapolated to (23S)-23,25,26-trihydroxycalciol without dedicated experimental validation.

Intracellular Signaling Cascades Affected by the Compound

The direct impact of (23S)-23,25,26-trihydroxycalciol on intracellular signaling cascades remains uninvestigated.

Activation of Second Messenger Systems (if directly linked to the compound)

There is no scientific evidence directly linking (23S)-23,25,26-trihydroxycalciol to the activation of second messenger systems. While some vitamin D compounds can elicit rapid, non-genomic responses that involve second messengers like calcium and cyclic AMP, these effects are highly specific to the molecular structure of the vitamin D analog. For example, certain analogs can stimulate calcium influx through voltage-sensitive calcium channels, a response not necessarily shared across all metabolites. nih.gov

Cross-talk with Other Endocrine or Cellular Signaling Pathways

The potential for (23S)-23,25,26-trihydroxycalciol to engage in cross-talk with other signaling pathways is an area that has not been explored in scientific studies. The intricate web of signaling cross-talk is a hallmark of cellular communication, with pathways such as the Wnt/β-catenin, Notch, and receptor tyrosine kinase (RTK) pathways often intersecting. nih.govnih.gov However, any such interactions involving (23S)-23,25,26-trihydroxycalciol are purely speculative at this point.

A related compound, (23S)-1,23,25-Trihydroxyvitamin D₃, has been identified as a product of 1α,25-dihydroxyvitamin D₃ metabolism and a precursor to 1α,25-dihydroxyvitamin D₃ 26,23-lactone. nih.gov This metabolic relationship itself represents a form of pathway interaction, where the compound is part of a deactivation sequence for the hormonally active form of vitamin D. nih.gov This particular metabolite showed no significant activity in stimulating intestinal calcium absorption or bone calcium resorption. nih.gov

Another study on the four diastereoisomers of 1α,23,25,26-tetrahydroxyvitamin D₃ found them to have markedly lower biological activity compared to 1α,25-dihydroxyvitamin D₃, with their binding affinity to the chick intestinal 1α,25-(OH)₂D₃ receptor being significantly weaker. nih.gov This suggests that the addition of hydroxyl groups at the 23, 25, and 26 positions substantially reduces the biological potency of the vitamin D molecule.

Table of Compound Affinities and Activities Relative to 1α,25-(OH)₂D₃

| Compound | Receptor Binding Affinity (times weaker) | Intestinal Calcium Absorption (relative capacity) | Bone Calcium Mobilization (times weaker) |

| 1α,23(R),25(R),26-(OH)₄D₃ | 11 | 1/4 | 4 |

| 1α,23(S),25(S),26-(OH)₄D₃ | 100 | 1/19 | 13 |

| 1α,23(S),25(R),26-(OH)₄D₃ | 216 | 1/90 | 43 |

| 1α,23(R),25(S),26-(OH)₄D₃ | 443 | 1/136 | 69 |

| Data sourced from a study on the synthetic diastereoisomers of 1α,23,25,26-tetrahydroxyvitamin D₃. nih.gov |

Cellular and Biochemical Roles of 23s 23,25,26 Trihydroxycalciol

Effects on Cellular Differentiation and Proliferation Pathways (in vitro and ex vivo studies)

While direct studies on the effects of (23S)-23,25,26-trihydroxycalciol on cellular differentiation and proliferation are not extensively documented, research on structurally related vitamin D analogs provides insights into its potential activities. Side-chain modifications of vitamin D compounds are known to significantly influence their biological profiles, often separating their potent cell-differentiating effects from their calcemic activities.

Studies on various side-chain modified vitamin D analogs have demonstrated their potential to induce monocytic differentiation in human promyelocytic leukemia (HL-60) cells and blast cells from patients with acute myeloid leukemia. nih.gov For instance, analogs with modifications at the C23 position have been synthesized and evaluated for their biological activities. The potency of these analogs in binding to the vitamin D receptor (VDR) and inducing differentiation often varies depending on the nature and stereochemistry of the substituents at this position. nih.gov

In HL-60 cells, the differentiation-inducing activity of some fluorinated vitamin D analogs is modulated by the presence of vitamin D-binding proteins in the culture serum. nih.gov For example, the in vitro potency of 26,26,26,27,27,27-hexafluoro-1α,25-dihydroxyvitamin D3 was found to be greater than its 23(S)-hydroxylated metabolite in serum-free conditions, a finding that correlated with their respective binding affinities for the VDR. nih.gov This suggests that the hydroxylation at the C23 position, a key feature of (23S)-23,25,26-trihydroxycalciol, can significantly impact the interaction with VDR and subsequent biological responses.

Furthermore, research on other dihydroxyvitamin D3 compounds, such as 20,23(OH)₂D₃, has shown potent inhibition of keratinocyte growth, with an efficacy comparable to that of 1,25(OH)₂D₃. nih.gov This inhibition is associated with cell cycle arrest at the G1/G0 and G2/M phases. nih.govplos.org These findings highlight the potential for vitamin D metabolites with side-chain hydroxylations to act as regulators of cell proliferation and differentiation. The table below summarizes the comparative effects of various vitamin D analogs on HL-60 cell differentiation, illustrating the structure-activity relationships.

| Compound/Analog | Relative Potency in Inducing Differentiation (HL-60 cells) | Key Structural Feature |

| 1α,25-dihydroxyvitamin D3 | High | Standard active form |

| 20(OH)D3 | Less active than 1,25(OH)₂D₃ | Hydroxylation at C20 |

| 20,23(OH)₂D₃ | Less active than 1,25(OH)₂D₃ | Hydroxylation at C20 and C23 |

| Side-chain modified analogs (general) | Variable, some with increased activity | Modifications on the side-chain |

This table is illustrative and based on general findings from studies on various vitamin D analogs. Specific data for (23S)-23,25,26-trihydroxycalciol is not available.

Impact on Specific Enzyme Activities and Metabolic Fluxes within Cells

(23S)-23,25,26-trihydroxycalciol is a recognized intermediate in the C23-oxidation pathway of vitamin D metabolism. This pathway is an alternative to the C24-oxidation pathway, both of which are initiated by the multifunctional enzyme CYP24A1. nih.govcolby.edu CYP24A1 possesses both 24-hydroxylase and 23-hydroxylase activities, leading to the production of a variety of metabolites aimed at inactivating the potent 1,25(OH)₂D₃. nih.gov

The formation of (23S)-23,25,26-trihydroxycalciol is a sequential process. In the metabolic cascade leading to 1α,25-dihydroxyvitamin D3-26,23-lactone, C-23 hydroxylation precedes C-26 hydroxylation. nih.gov Studies have shown that (23S)-1,23,25-trihydroxyvitamin D3 is an efficient precursor to the 26,23-lactone, indicating the metabolic flux through this pathway. nih.gov

Interestingly, research using Cyp24a1 knockout rats has further elucidated the enzymatic steps. These studies revealed that while CYP24A1 is responsible for the conversion of 25-hydroxyvitamin D3 to 23,25,26-trihydroxyvitamin D3 via a 23,25-dihydroxy intermediate, the subsequent conversion of 23,25,26-trihydroxyvitamin D3 to the 25-hydroxyvitamin D3-26,23-lactone may involve other enzymes, such as those from the CYP3A family. nih.govnih.gov This suggests a multi-enzyme regulation of the metabolic flux through this pathway.

The table below outlines the key enzymes and their roles in the metabolic pathway involving (23S)-23,25,26-trihydroxycalciol.

| Enzyme | Substrate(s) | Product(s) | Role in Metabolic Flux |

| CYP24A1 | 1,25(OH)₂D₃, 25(OH)D₃, (23S)-1,23,25-trihydroxyvitamin D3 | 24-hydroxylated products, 23-hydroxylated products (e.g., (23S)-23,25,26-trihydroxycalciol) | Initiates the C23-oxidation pathway, a key step in the catabolism of active vitamin D. |

| CYP3A family | 23,25,26-trihydroxyvitamin D3 | 25-hydroxyvitamin D3-26,23-lactone | Potentially involved in the final step of the lactone formation pathway. |

Mechanisms of Influence on Intracellular Ion Homeostasis (e.g., calcium handling proteins)

The primary physiological role of the vitamin D endocrine system is the regulation of calcium and phosphate (B84403) homeostasis. The active form, 1,25(OH)₂D₃, exerts its effects by binding to the VDR, which then acts as a transcription factor to regulate the expression of genes involved in calcium transport. nih.govyoutube.com These include genes for calcium channels, calcium-binding proteins like calbindin, and calcium pumps (ATPases). youtube.comnih.govyoutube.com

While direct studies on the effect of (23S)-23,25,26-trihydroxycalciol on intracellular calcium handling proteins are lacking, research on closely related compounds provides valuable insights. A study on the four diastereoisomers of 1α,23,25,26-tetrahydroxyvitamin D3 revealed that their biological activities, including the stimulation of intestinal calcium absorption and mobilization of calcium from bone, are significantly weaker than those of 1,25(OH)₂D₃. nih.gov These effects are correlated with their reduced affinity for the chick intestinal VDR. nih.gov

The stereochemistry at the C23 and C25 positions plays a crucial role in determining the biological potency of these analogs. This highlights that the specific configuration of hydroxyl groups on the side chain, as seen in (23S)-23,25,26-trihydroxycalciol, is a critical determinant of its interaction with the VDR and its potential influence on calcium homeostasis. The table below presents the relative binding affinity and biological activity of the 1α,23,25,26-tetrahydroxyvitamin D3 diastereomers compared to 1,25(OH)₂D₃.

| Diastereoisomer of 1α,23,25,26-(OH)₄D₃ | Relative VDR Binding Affinity (weaker than 1,25(OH)₂D₃) | Relative Capacity to Stimulate Intestinal Calcium Absorption (weaker than 1,25(OH)₂D₃) |

| 1α,23(R),25(R),26-(OH)₄D₃ | 11 times | 4 times |

| 1α,23(S),25(S),26-(OH)₄D₃ | 100 times | 19 times |

| 1α,23(S),25(R),26-(OH)₄D₃ | 216 times | 90 times |

| 1α,23(R),25(S),26-(OH)₄D₃ | 443 times | 136 times |

Data from a study on synthetic diastereoisomers, illustrating the importance of stereochemistry for biological activity. nih.gov

Given that (23S)-1,23,25-trihydroxyvitamin D3, a precursor, showed no intestinal calcium absorptive or bone calcium resorptive activity at the doses tested in vitamin D-deficient rats, it is plausible that (23S)-23,25,26-trihydroxycalciol also has a significantly lower calcemic effect compared to 1,25(OH)₂D₃. nih.gov This suggests that the C23-oxidation pathway is indeed a deactivation pathway for the potent calcemic actions of vitamin D.

Contributions to Intracellular Stress Responses and Autophagic Pathways (if documented)

Recent research has uncovered a connection between the vitamin D signaling pathway and fundamental cellular processes such as autophagy and the response to cellular stress. Autophagy is a cellular self-digestion process crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. nih.gov

Studies have shown that the VDR can act as a master transcriptional regulator of autophagy. capes.gov.br For instance, in luminal-like breast cancer cells, 1,25(OH)₂D₃ induces autophagy, which plays an anti-survival role. pnas.org Similarly, vitamin D3 has been found to promote autophagy in gastric cancer cells through the p53/AMPK/mTOR signaling pathway. nih.govfrontiersin.org

While there is no direct evidence documenting the effects of (23S)-23,25,26-trihydroxycalciol on intracellular stress responses or autophagy, its status as a vitamin D metabolite suggests a potential, albeit likely indirect, role. The activation of autophagy by vitamin D compounds appears to be a VDR-mediated event. pnas.org Therefore, the ability of (23S)-23,25,26-trihydroxycalciol to influence these pathways would likely depend on its affinity for the VDR and its ability to modulate the expression of autophagy-related genes. Given the generally lower VDR affinity of side-chain hydroxylated metabolites compared to 1,25(OH)₂D₃, it is conceivable that the effects of (23S)-23,25,26-trihydroxycalciol on these pathways would be less pronounced. Further research is needed to directly investigate these potential contributions.

Regulatory Aspects of 23s 23,25,26 Trihydroxycalciol Homeostasis

Hormonal Regulation of its Synthesis and Degradation

The production and catabolism of (23S)-23,25,26-trihydroxycalciol are tightly controlled by several key hormones, primarily those involved in calcium and phosphate (B84403) homeostasis.

The synthesis of (23S)-23,25,26-trihydroxycalciol is intricately linked to the levels of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) , the most active form of vitamin D. wikipedia.org Research has shown that 1,25(OH)2D3 can stimulate the synthesis of 25-hydroxyvitamin D3-26,23-lactone, a downstream product of (23S)-23,25,26-trihydroxycalciol, in a dose- and time-dependent manner in kidney cells. nih.gov This suggests that high levels of the active hormone promote its own catabolism through the C-23 hydroxylation pathway, which leads to the formation of (23S)-23,25,26-trihydroxycalciol. This process is considered a major pathway for the deactivation of pharmacologic levels of 1,25(OH)2D3. nih.gov

Fibroblast Growth Factor 23 (FGF23) , a hormone primarily produced by bone cells, plays a crucial role in phosphate and vitamin D metabolism. mdpi.com FGF23 is known to reduce the renal production of 1,25(OH)2D3 by inhibiting the enzyme 1α-hydroxylase and increasing the activity of 24-hydroxylase, which degrades 1,25(OH)2D3. mdpi.commdpi.com By promoting the catabolism of 1,25(OH)2D3, FGF23 indirectly influences the substrate availability for the synthesis of (23S)-23,25,26-trihydroxycalciol. Furthermore, 1,25(OH)2D3 itself stimulates the synthesis of FGF23, creating a negative feedback loop. medscape.com

The regulation of calcium is also intertwined with the metabolism of vitamin D and its derivatives. While direct regulation of (23S)-23,25,26-trihydroxycalciol by calcium has not been extensively detailed, the overarching control of 1,25(OH)2D3 synthesis by calcium levels implies an indirect influence. medscape.com Parathyroid hormone (PTH), which is secreted in response to low blood calcium, stimulates the production of 1,25(OH)2D3. nih.gov This, in turn, would enhance the metabolic flux towards the C-23 hydroxylation pathway, thereby affecting the levels of (23S)-23,25,26-trihydroxycalciol.

Genetic Factors Influencing the Activity or Expression of its Metabolic Enzymes

Genetic variations can significantly impact the efficiency of enzymes involved in vitamin D metabolism, thereby influencing the levels of its various metabolites, including (23S)-23,25,26-trihydroxycalciol.

The primary enzyme responsible for the degradation of 1,25(OH)2D3 and its precursor, 25-hydroxyvitamin D3, is the 25-hydroxyvitamin D-24-hydroxylase , encoded by the CYP24A1 gene . nih.gov This enzyme is a key player in the catabolic cascade that can lead to the formation of (23S)-23,25,26-trihydroxycalciol. Polymorphisms, or variations, in the CYP24A1 gene have been associated with altered vitamin D metabolism and susceptibility to various diseases. nih.govnih.gov For instance, certain single-nucleotide polymorphisms (SNPs) in CYP24A1 have been linked to circulating concentrations of 25(OH)D. nih.gov While direct studies on the impact of CYP24A1 polymorphisms on (23S)-23,25,26-trihydroxycalciol levels are limited, it is plausible that genetic variations affecting the activity or expression of this crucial catabolic enzyme would consequently alter the production of its downstream metabolites. Mutations in CYP24A1 can influence the metabolism of vitamin D and its anti-proliferative effects. nih.gov

Nutritional and Environmental Modulators of its Biosynthesis and Catabolism

Beyond hormonal and genetic control, nutritional status and environmental factors can modulate the intricate pathways of vitamin D metabolism.

Autocrine and Paracrine Feedback Mechanisms within Vitamin D Metabolism

The regulatory landscape of vitamin D is not limited to systemic hormonal control; local feedback mechanisms within tissues also play a significant role. nih.govnih.gov

The concept of autocrine (acting on the same cell) and paracrine (acting on nearby cells) signaling is central to understanding the localized actions of vitamin D. nih.gov Many tissues possess the enzymatic machinery to convert 25-hydroxyvitamin D3 to the active 1,25(OH)2D3, which can then exert its effects locally without entering the systemic circulation. nih.gov This local production of 1,25(OH)2D3 can, in turn, induce the expression of the catabolic enzyme CYP24A1, initiating a local feedback loop to control the levels of active vitamin D. mdpi.com

This localized regulation has implications for the production of (23S)-23,25,26-trihydroxycalciol. For instance, intestinal cells have been shown to be a site of metabolism of 1,25(OH)2D3 to (23S)-1,23,25-trihydroxycholecalciferol, a precursor in the pathway. nih.gov This suggests that autocrine or paracrine mechanisms within the intestine can regulate the local catabolism of active vitamin D, potentially influencing the formation of (23S)-23,25,26-trihydroxycalciol in this tissue. The interplay between local synthesis and degradation of vitamin D metabolites highlights a sophisticated layer of control that is tailored to the specific needs of different tissues.

Interactive Data Table: Key Regulators of (23S)-23,25,26-trihydroxycalciol Homeostasis

| Regulator | Type | Primary Effect on (23S)-23,25,26-trihydroxycalciol Pathway | Mechanism |

| 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | Hormone | Stimulates synthesis | Induces the catabolic pathway leading to its formation. nih.govnih.gov |

| Fibroblast Growth Factor 23 (FGF23) | Hormone | Indirectly influences synthesis | Promotes the degradation of 1,25(OH)2D3, the precursor for the C-23 hydroxylation pathway. mdpi.commdpi.com |

| Calcium | Mineral | Indirectly influences synthesis | Regulates PTH secretion, which in turn controls the production of 1,25(OH)2D3. medscape.comnih.gov |

| CYP24A1 Gene Polymorphisms | Genetic | Modulates synthesis and degradation | Alters the activity of the key catabolic enzyme, 24-hydroxylase. nih.govnih.gov |

| Vitamin D Status | Nutritional | Modulates substrate availability | Determines the amount of precursor available for the entire metabolic pathway. |

| Autocrine/Paracrine Signaling | Cellular Mechanism | Localizes regulation of synthesis | Allows for tissue-specific control of 1,25(OH)2D3 catabolism and subsequent metabolite formation. nih.govnih.gov |

Comparative Biochemistry and Structure Activity Relationship Sar Studies

Analysis of Stereospecificity in Biological Actions and Receptor Binding

The stereochemistry of the hydroxyl groups on the side chain of vitamin D metabolites plays a crucial role in determining their biological activity and affinity for the vitamin D receptor (VDR). In the case of 23,25,26-trihydroxycalciol, the spatial arrangement of the hydroxyl group at the C-23 position is of particular importance.

Research has demonstrated that the naturally occurring form of 1,23,25-trihydroxyvitamin D3 possesses the S configuration at the C-23 position, as confirmed by its isolation from bovine kidney homogenates and subsequent analysis. nih.gov This stereospecificity is critical for its biological function and interaction with the VDR. Studies have shown that the (23S) epimer is a key intermediate in the metabolic pathway leading to the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone. nih.gov

The binding affinity of these stereoisomers to the VDR varies significantly. For instance, (23S)-1,23,25-trihydroxycholecalciferol was found to be 50-fold less potent than 1,25-dihydroxycholecalciferol in a chick intestinal VDR assay. nih.gov This highlights the sensitivity of the VDR ligand-binding pocket to the stereochemical configuration of the side-chain hydroxyl groups. The precise orientation of these groups influences the conformational changes in the VDR upon binding, which in turn dictates the subsequent recruitment of co-regulatory proteins and the initiation of gene transcription.

Comparative Studies with Other Hydroxylated Calciols and Synthetic Analogs

To understand the unique role of (23S)-23,25,26-trihydroxycalciol, it is essential to compare its properties with other key vitamin D metabolites, such as 1,25-dihydroxyvitamin D3 (calcitriol) and 24,25-dihydroxyvitamin D3, as well as synthetic analogs.

1,25-Dihydroxyvitamin D3 (Calcitriol): As the most active form of vitamin D, calcitriol (B1668218) exhibits high affinity for the VDR and is a potent regulator of calcium and phosphate (B84403) homeostasis. In contrast, (23S)-1,23,25-trihydroxyvitamin D3 displays significantly lower biological activity. For example, it showed no intestinal calcium absorptive or bone calcium resorptive activity in vitamin D-deficient rats at doses up to 500 ng. nih.gov This suggests that the hydroxylation at C-23, in conjunction with C-25 and C-26, serves as a deactivation pathway for calcitriol. nih.gov

24,25-Dihydroxyvitamin D3: This metabolite is another major product of vitamin D metabolism. While its precise biological role is still under investigation, it is generally considered to have lower biological activity compared to calcitriol. nih.gov Comparative studies help to delineate the functional consequences of hydroxylation at different positions on the vitamin D side chain.

Synthetic Analogs: The development of synthetic analogs of vitamin D metabolites provides valuable tools for probing structure-activity relationships. For example, fluorinated analogs such as (23R)- and (23S)-24,24-difluoro-1α,23,25-trihydroxyvitamin D3 have been synthesized and evaluated. nih.gov These studies reveal how modifications to the side chain, such as the introduction of fluorine atoms, can alter VDR binding affinity and biological potency. Interestingly, the (23S)-difluoro-analog showed no remarkable difference in HL-60 cell differentiating activity compared to calcitriol, while the (23R)-analog was six times more potent. nih.gov This underscores the profound impact of stereochemistry at C-23 on biological function.

| Compound | Relative VDR Affinity (Compared to 1,25-(OH)₂D₃) | Key Biological Activity |

| (23S)-23,25,26-Trihydroxycalciol | 50-fold less potent nih.gov | Precursor to 1,25-(OH)₂D₃-26,23-lactone; low calcemic activity nih.gov |

| 1,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% (Reference) | High affinity for VDR; potent regulator of calcium homeostasis |

| 24,25-Dihydroxyvitamin D₃ | Lower than calcitriol | Modulatory roles in cartilage and bone |

| (23R)-24,24-difluoro-1α,23,25-trihydroxyvitamin D₃ | 10 times lower nih.gov | 6 times more potent in HL-60 cell differentiation than calcitriol nih.gov |

| (23S)-24,24-difluoro-1α,23,25-trihydroxyvitamin D₃ | 14 times lower nih.gov | Similar HL-60 cell differentiating activity to calcitriol nih.gov |

Elucidation of Specific Structural Features Critical for Modulating VDR Affinity and Post-Binding Events

The interaction between a vitamin D metabolite and the VDR is a highly specific process governed by the three-dimensional structure of both the ligand and the receptor's ligand-binding pocket (LBP). The hydroxyl groups on the side chain of (23S)-23,25,26-trihydroxycalciol are critical structural features that modulate its affinity for the VDR and subsequent cellular responses.

The presence of the hydroxyl group at C-23 in the S-configuration, along with those at C-25 and C-26, significantly alters the conformation of the side chain compared to calcitriol. This altered conformation affects how the ligand fits into the LBP of the VDR. Molecular modeling studies have provided insights into how these structural differences influence VDR activation. For a ligand to be a potent agonist, it must stabilize an active conformation of the VDR, which facilitates the recruitment of coactivator proteins. The structural features of (23S)-23,25,26-trihydroxycalciol appear to be less optimal for inducing this active conformation, leading to its reduced biological activity.

Furthermore, studies on related lactone derivatives, which are metabolites of 23-hydroxylated compounds, have shown that subtle changes in the ligand structure can switch a compound from an agonist to an antagonist of the VDR. researchgate.net For instance, the 26,23-lactone derivative of 1α,25-dihydroxyvitamin D3 can act as a VDR antagonist in human cells. nih.gov This antagonism is dependent on the specific amino acid residues within the VDR's LBP, highlighting the intricate interplay between ligand structure and receptor architecture.

Evolutionary and Species-Specific Insights into Vitamin D Metabolism and Analog Activity

The metabolism of vitamin D and the cellular responses to its metabolites can exhibit significant species-specific differences. These variations offer valuable insights into the evolution of the vitamin D endocrine system.

The enzymes responsible for hydroxylating the vitamin D molecule, such as the cytochrome P450 enzymes (CYPs), have evolved differently across species, leading to variations in the metabolic pathways and the types of metabolites produced. For example, the formation of (23S)-1,23,25-trihydroxyvitamin D3 has been observed in bovine and rat tissues, indicating a conserved pathway in these species. nih.gov The presence of extrarenal 23(S)-hydroxylase activity further underscores the physiological importance of this metabolic route. nih.gov

Emerging Research Areas and Methodological Innovations

Development of Novel In Vitro and Animal Models for Mechanistic Investigations

To dissect the specific functions of (23S)-23,25,26-trihydroxycalciol, researchers are moving beyond traditional models. While early studies utilized chick kidney homogenates to identify its formation, current research is focused on developing more refined systems.

In Vitro Models:

Kidney cell lines are crucial for studying the metabolism of vitamin D. The opossum kidney (OK) cell line, for example, has been instrumental in demonstrating the conversion of 25-hydroxyvitamin D3 to 25-hydroxyvitamin D3-26,23-lactone, a pathway where (23S)-23,25,26-trihydroxycalciol is an essential intermediate. nih.gov In these cells, treatment with 1α,25-dihydroxyvitamin D3 stimulates the synthesis of the lactone in a time- and dose-dependent manner, a process requiring de novo protein synthesis. nih.gov

Interestingly, comparative studies with other renal cell lines, such as COS-7 cells, have revealed different metabolic profiles. While OK cells predominantly produce the 25-hydroxyvitamin D3-26,23-lactone, COS-7 cells metabolize 25-hydroxyvitamin D3 to 24,25-dihydroxyvitamin D3. nih.gov This highlights the importance of selecting appropriate cell models to investigate specific metabolic pathways.

Future in vitro work may involve the use of three-dimensional organoid cultures derived from human kidney tissue to provide a more physiologically relevant context for studying the metabolism and potential actions of (23S)-23,25,26-trihydroxycalciol.

Animal Models:

Animal models remain critical for understanding the in vivo relevance of metabolic pathways. While specific animal models designed exclusively for studying (23S)-23,25,26-trihydroxycalciol are not yet prominent in the literature, knockout models for key enzymes can provide significant insights. For instance, mice lacking the enzyme CYP24A1, which is involved in the catabolism of vitamin D metabolites, exhibit defective intramembranous bone mineralization. nih.gov Studying the levels and effects of (23S)-23,25,26-trihydroxycalciol in such models could elucidate its role in bone health and mineral homeostasis.

Integration of Multi-Omics Technologies (e.g., Metabolomics, Transcriptomics, Proteomics) to Elucidate System-Level Effects

The application of multi-omics technologies is poised to revolutionize our understanding of vitamin D metabolism. While specific multi-omics studies on (23S)-23,25,26-trihydroxycalciol are still in their infancy, the framework for such investigations is well-established.

Metabolomics: This approach allows for the comprehensive analysis of metabolites in a biological system. mdpi.com In the context of (23S)-23,25,26-trihydroxycalciol, metabolomics could be used to identify novel downstream metabolites and to understand how its presence influences other metabolic pathways. For example, NMR-based metabolomics has been successfully used to analyze metabolite profiles in other biological systems, demonstrating its potential for this area of research. mdpi.com

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how (23S)-23,25,26-trihydroxycalciol might regulate gene expression. This could uncover previously unknown signaling pathways and cellular processes influenced by this compound. For instance, studies on its precursor and downstream products could be expanded to include a transcriptomic analysis of cells treated with (23S)-23,25,26-trihydroxycalciol.

Proteomics: This technology focuses on the large-scale study of proteins. Proteomics could be employed to identify proteins that are differentially expressed or post-translationally modified in the presence of (23S)-23,25,26-trihydroxycalciol. This would provide direct insights into the cellular machinery affected by this metabolite.

The integration of these "omics" data will be crucial for building a comprehensive, system-level understanding of the biological role of (23S)-23,25,26-trihydroxycalciol.

Exploration of Unexplored Biological Activities and Formulation of Novel Mechanistic Hypotheses

While the primary known role of (23S)-23,25,26-trihydroxycalciol is as an intermediate in the formation of 25-hydroxyvitamin D3-26,23-lactone, there is a growing interest in whether it possesses intrinsic biological activity. The broader family of vitamin D metabolites is known to have a plethora of non-calcemic functions, including roles in cell proliferation, differentiation, and immune regulation. karger.comnih.govtandfonline.com

Novel Mechanistic Hypotheses:

One emerging hypothesis is that metabolites of the C-23 hydroxylation pathway, including (23S)-23,25,26-trihydroxycalciol, may have their own specific receptors or binding proteins, distinct from the classical vitamin D receptor (VDR). The downstream product, 1,25-dihydroxyvitamin D3-26,23-lactone, is known to be biologically active, suggesting that its precursors might also have functional roles. nih.govoup.com

Furthermore, the observation that different diastereomers of related lactone analogs exhibit distinct biological activities suggests a high degree of structural specificity in their interactions with cellular targets. mdpi.com This raises the possibility that (23S)-23,25,26-trihydroxycalciol could have unique stereospecific effects that are yet to be discovered.

Future research will likely focus on screening (23S)-23,25,26-trihydroxycalciol for activity in various cell-based assays related to inflammation, cell growth, and immune function to test these hypotheses.

Advances in Synthetic Approaches for Generating Analogs for Research Purposes

The chemical synthesis of vitamin D metabolites and their analogs is essential for providing the pure compounds needed for biological research. Recent advances in synthetic organic chemistry have enabled the efficient production of these complex molecules.

Synthesis of Analogs:

Researchers have successfully synthesized a variety of analogs to probe structure-activity relationships and to develop compounds with more favorable therapeutic profiles. For example, fluorinated analogs, such as (23R)- and (23S)-24,24-difluoro-1α,23,25-trihydroxyvitamin D3, have been synthesized. nih.gov These analogs have shown potent cell-differentiating activity, in some cases exceeding that of the natural hormone. nih.gov

Another innovative approach has been the synthesis of lactam analogs. By replacing the oxygen atom in the lactone ring with a nitrogen atom, researchers have created novel compounds like (23S,25S)-1α,25-dihydroxyvitamin D3-26,23-lactam. mdpi.com The synthesis of such analogs often involves multi-step processes, starting from readily available precursors and employing sophisticated chemical reactions. mdpi.com

The development of methods for synthesizing isotopically labeled analogs, such as deuterated forms of 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3, is also crucial for studying the catabolism of these compounds. nih.gov

Q & A

Q. What are the established methods for synthesizing (23S)-23,25,26-trihydroxycalciol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step hydroxylation of calcitriol derivatives under controlled stereochemical conditions. Optimization requires systematic variation of catalysts (e.g., LaCl₃ for regioselectivity) and temperature gradients, followed by HPLC purification . Kinetic studies using IR spectroscopy (e.g., IRRI12 systems) can monitor intermediate stability .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of (23S)-23,25,26-trihydroxycalciol?

Methodological Answer: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and stereochemistry. Comparative analysis with reference standards (e.g., USP31-grade compounds) ensures purity . For stability studies, differential scanning calorimetry (DSC) and accelerated degradation protocols under varying pH/temperature are recommended .

Q. How can researchers assess the compound’s in vitro bioactivity, particularly its interaction with vitamin D receptors (VDR)?

Methodological Answer: Use luciferase reporter assays in HEK293 cells transfected with VDR plasmids. Dose-response curves (0.1–100 nM) and competitive binding assays with radiolabeled calcitriol can quantify affinity. Data should be normalized to positive controls (e.g., 1,25-dihydroxyvitamin D₃) .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictory data on the compound’s pharmacokinetic profile across studies?

Methodological Answer: Employ a randomized block design with split-plot adjustments to control variables like metabolic enzymes (CYP24A1/CYP27B1). Longitudinal studies in murine models with serial blood/tissue sampling can clarify half-life discrepancies. Statistical tools like mixed-effects models account for inter-individual variability .

Q. How can the environmental fate of (23S)-23,25,26-trihydroxycalciol be modeled to evaluate ecological risks?

Methodological Answer: Use fugacity-based models (e.g., EQC Level III) to predict partitioning into soil/water compartments. Combine with biodegradation assays (OECD 301F) and toxicity testing in Daphnia magna to derive LC₅₀ values. Field validation via LC-MS/MS in agricultural runoff is critical .

Q. What strategies address challenges in synthesizing enantiomerically pure (23S)-23,25,26-trihydroxycalciol?

Methodological Answer: Chiral auxiliary-mediated synthesis or enzymatic resolution (e.g., Candida antarctica lipase B) can enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Computational docking studies (AutoDock Vina) may predict enzyme-substrate compatibility .

Q. How should researchers integrate omics data to elucidate the compound’s pleiotropic effects on calcium homeostasis?

Methodological Answer: Combine transcriptomics (RNA-seq of intestinal/renal tissues) with proteomics (SILAC labeling) to map VDR-dependent pathways. Network analysis (Cytoscape) identifies hub genes (e.g., TRPV6, calbindin-D9k). Validate using CRISPR-Cas9 knockout models .

Q. What methodological frameworks are recommended for reconciling in vitro and in vivo efficacy data?

Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo doses. Incorporate allometric scaling and interspecies differences in protein binding. Bayesian meta-analysis can harmonize heterogeneous datasets .

Q. How can researchers design studies to explore structure-activity relationships (SAR) for hydroxyl group modifications?

Methodological Answer: Synthesize analogs with selective hydroxyl substitutions (e.g., 23R vs. 23S) and test in VDR transactivation assays. Use QSAR models (CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What statistical approaches mitigate bias in cross-study comparisons of the compound’s therapeutic potential?

Methodological Answer: Implement PRISMA guidelines for systematic reviews. Use funnel plots and Egger’s regression to detect publication bias. Propensity score matching balances covariates in observational data .

Methodological Considerations

- Data Contradictions : When conflicting results arise, apply triangulation by combining orthogonal assays (e.g., SPR for binding kinetics + in vivo calcium flux measurements) .

- Theoretical Frameworks : Anchor studies to the "membrane-initiated steroid signaling" hypothesis to contextualize non-genomic effects .

- Ethical Compliance : Adhere to OECD GLP standards for preclinical trials, particularly in endocrine disruption assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.